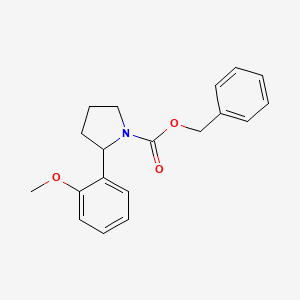

Benzyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C19H21NO3 and a molecular weight of 311.37 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate typically involves the reaction of 2-(2-methoxyphenyl)pyrrolidine-1-carboxylic acid with benzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at room temperature to yield the desired ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of 2-(2-hydroxyphenyl)pyrrolidine-1-carboxylate.

Reduction: Formation of 2-(2-methoxyphenyl)pyrrolidine-1-methanol.

Substitution: Formation of various benzyl-substituted derivatives.

Scientific Research Applications

Benzyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrrolidine ring and benzyl group. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine-2-one: A versatile scaffold with various biological activities.

Pyrrolidine-2,5-dione: Known for its inhibitory activity on carbonic anhydrase isoenzymes.

Prolinol: A derivative of pyrrolidine with significant biological activity

Uniqueness

Benzyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the benzyl ester moiety enhances its potential for diverse chemical reactions and biological interactions .

Biological Activity

Benzyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features:

- Molecular Formula : C18H21NO3

- Molar Mass : Approximately 301.38 g/mol

- Structural Components : A pyrrolidine ring, a benzyl group, and a methoxyphenyl group, contributing to its unique interactions in biological systems.

Target Interactions

The compound interacts with various biological targets, primarily focusing on cholinesterases, which are crucial for neurotransmission. Pyrrolidine derivatives have been noted for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

Mode of Action

- Enzyme Inhibition : this compound shows moderate inhibitory effects against AChE and BChE. Studies indicate that the compound can modulate cholinergic signaling by inhibiting these enzymes, thereby increasing acetylcholine levels in synaptic clefts.

- Biochemical Pathways : The compound's structural features allow it to participate in various biochemical pathways, enhancing its therapeutic potential.

In Vitro Studies

Recent studies have demonstrated the compound's efficacy in vitro:

- Cholinesterase Inhibition : Research indicates that the compound exhibits an IC50 value of approximately 46.35 μM against AChE and lower values against BChE, highlighting its potential as a therapeutic agent for cognitive disorders .

- Antioxidant Activity : The compound has also shown promising antioxidant properties, which are essential for neuroprotection against oxidative stress associated with neurodegenerative diseases .

Case Studies

Several studies have explored the biological activity of related pyrrolidine derivatives:

- A study on pyrrole-based compounds indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, demonstrating the broader antibacterial potential of pyrrolidine derivatives .

- Another investigation highlighted the role of structural modifications in enhancing the selectivity and potency of cholinesterase inhibitors derived from similar frameworks .

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts at the molecular level with its targets. These studies suggest that the compound binds effectively to the active sites of AChE and BChE, which supports its role as a competitive inhibitor.

Comparative Analysis

A comparative analysis of similar compounds reveals that modifications in substituents can significantly affect biological activity. For example, compounds with different aryl groups have demonstrated varying degrees of inhibition against cholinesterases, emphasizing the importance of structural diversity in drug design .

Summary Table of Biological Activities

Properties

Molecular Formula |

C19H21NO3 |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

benzyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C19H21NO3/c1-22-18-12-6-5-10-16(18)17-11-7-13-20(17)19(21)23-14-15-8-3-2-4-9-15/h2-6,8-10,12,17H,7,11,13-14H2,1H3 |

InChI Key |

LZRBMUGPOFNBDL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2CCCN2C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.